molecular formula C15H23NO2 B3978087 N-butyl-N-ethyl-2-phenoxypropanamide

N-butyl-N-ethyl-2-phenoxypropanamide

Cat. No. B3978087
M. Wt: 249.35 g/mol
InChI Key: BPNXTEXRSNIOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-ethyl-2-phenoxypropanamide is a chemical compound that belongs to the family of N,N-diethyl-2-phenylacetamide (DEPA) analogs. It is commonly known as DEET (N,N-diethyl-meta-toluamide), which is a popular insect repellent. N-Butyl-N-ethyl-2-phenoxypropanamide is synthesized by the reaction of phenoxypropanol with butyl and ethyl chloroformates. This compound has been extensively studied for its insect repellent properties and is widely used in scientific research.

Scientific Research Applications

N-Butyl-N-ethyl-2-phenoxypropanamide is widely used in scientific research as an insect repellent. It is used to study the behavior of insects and the effectiveness of different insect repellents. It is also used in the development of new insect repellents and insecticides. In addition, N-Butyl-N-ethyl-2-phenoxypropanamide has been shown to have antifungal and antibacterial properties, and it is being studied for its potential use in the treatment of fungal and bacterial infections.

Mechanism of Action

N-Butyl-N-ethyl-2-phenoxypropanamide works by interfering with the chemical receptors in the antennae of insects. This disrupts the ability of insects to detect the presence of humans or animals, and they are less likely to bite or sting. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes in the insect's nervous system.
Biochemical and Physiological Effects:
N-Butyl-N-ethyl-2-phenoxypropanamide has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized in the liver, and it is excreted in the urine. It has been shown to have no significant effects on blood pressure, heart rate, or body temperature. However, some studies have suggested that long-term exposure to N-Butyl-N-ethyl-2-phenoxypropanamide may have neurotoxic effects.

Advantages and Limitations for Lab Experiments

N-Butyl-N-ethyl-2-phenoxypropanamide is a widely used insect repellent in scientific research. It is effective against a wide range of insects and is relatively easy to use. However, it has some limitations. It is not effective against all types of insects, and some insects may develop resistance to it over time. In addition, it can be toxic to some aquatic organisms, and care should be taken when using it in aquatic environments.

Future Directions

There are several future directions for the use of N-Butyl-N-ethyl-2-phenoxypropanamide in scientific research. One area of research is the development of new insect repellents and insecticides based on the structure of N-Butyl-N-ethyl-2-phenoxypropanamide. Another area of research is the study of the neurotoxic effects of long-term exposure to N-Butyl-N-ethyl-2-phenoxypropanamide. Finally, there is a need for further research on the ecological impact of N-Butyl-N-ethyl-2-phenoxypropanamide on non-target organisms, particularly in aquatic environments.

properties

IUPAC Name

N-butyl-N-ethyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-6-12-16(5-2)15(17)13(3)18-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNXTEXRSNIOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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